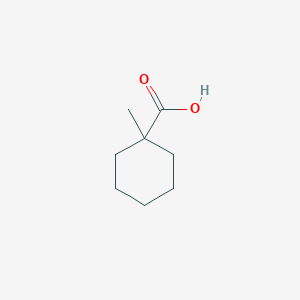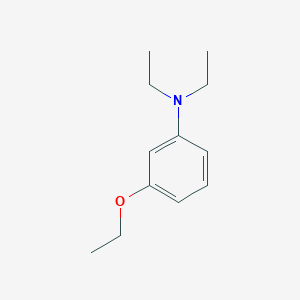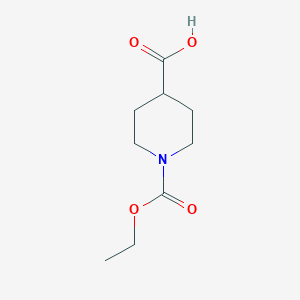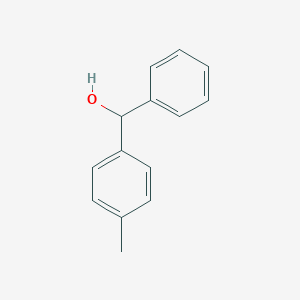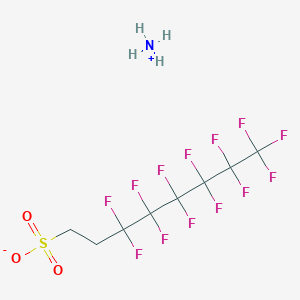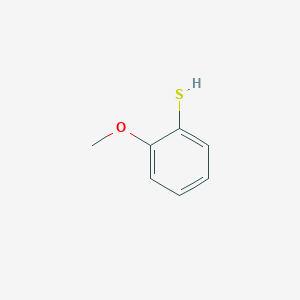
3-Phenoxybenzoic acid
Übersicht
Beschreibung
3-Phenoxybenzoic acid (3-PBA) is an organic compound with a phenoxy group attached to a benzene ring. It is a white solid with an aromatic odor and is slightly soluble in water. 3-PBA is used in a variety of scientific research applications, including organic synthesis, pharmacology, and biochemistry. It is also used as an intermediate in the production of a variety of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
- 3-PBA is widespread in the environment due to its persistence. Researchers have explored its adsorption behavior using Lactobacillus plantarum. This bacterium effectively removes 3-PBA from aqueous solutions, making it a potential candidate for environmental remediation .
- In analytical chemistry, 3-PBA serves as a standard for detecting urinary residues. Gas chromatography with electron-capture detection (GC-ECD) relies on 3-PBA as a reference compound for assessing exposure to pyrethroid pesticides .
- 3-PBA finds application in the synthesis of poly(ether-ketones). These polymers exhibit high thermal stability, chemical resistance, and mechanical strength, making them valuable in engineering and material science .
- Derivatives of 3-PBA have been synthesized and studied for their pharmacological activity. Notably, compounds like 2-cyanoprop-2-yl 3-phenoxybenzoate exhibit peroxisome proliferator-activated receptor γ agonist activity. They also activate glucokinase and inhibit protein glycation, showing potential therapeutic relevance .
- Given its role as a shared metabolite of synthetic pyrethroid pesticides (SPs), 3-PBA is frequently detected in environmental samples. Researchers evaluate its presence to assess the impact of pyrethroid usage on ecosystems .
- Co-culturing L. plantarum RS20 with other microorganisms (e.g., strain SC-1) enhances the degradation of 3-PBA. This cooperative approach could be harnessed for bioremediation purposes .
Environmental Remediation and Adsorption
Pesticide Residue Analysis
Polymer Synthesis
Pharmacological Research
Environmental Monitoring After Pyrethroid Application
Biodegradation Enhancement in Co-Culture Systems
Wirkmechanismus
Target of Action
3-Phenoxybenzoic acid (3-PBA) primarily targets the peroxisome proliferator-activated receptor γ (PPAR-γ) and glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
3-PBA exhibits agonist activity towards PPAR-γ . As an agonist, it binds to PPAR-γ, activating the receptor and triggering a cellular response. It also has the ability to activate glucokinase , thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in the metabolism of glucose. Furthermore, 3-PBA has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.
Biochemical Pathways
The activation of PPAR-γ by 3-PBA can influence various biochemical pathways, including those involved in lipid metabolism, glucose homeostasis, and inflammation . The activation of glucokinase enhances the glycolysis pathway, promoting the breakdown of glucose and the production of energy . The inhibition of protein glycation prevents the formation of advanced glycation end products, which are implicated in various pathological conditions, including diabetes and aging .
Result of Action
The activation of PPAR-γ and glucokinase by 3-PBA can lead to various molecular and cellular effects. These include the regulation of gene expression, modulation of cellular metabolism, and alteration of inflammatory responses . The inhibition of protein glycation can prevent the accumulation of harmful advanced glycation end products, potentially protecting against related pathological conditions .
Eigenschaften
IUPAC Name |
3-phenoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTDJHZGHOFSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038321 | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Phenoxybenzoic acid | |
CAS RN |
3739-38-6 | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3739-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003739386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1038321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DC2655VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149 - 150 °C | |
| Record name | 3-Phenoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041807 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [] 3-PBA exposure can induce cytotoxicity and block granulocytic cell differentiation in HL-60 cells, a human promyelocytic leukemia cell line. It achieves this by stimulating the intrinsic apoptotic pathway, inducing cell cycle arrest in the G1 stage, and inhibiting the expression of genes related to granulocytic differentiation. [] Additionally, 3-PBA has been shown to potentially induce dopaminergic degeneration, possibly contributing to Parkinson's-like pathologies. [] This effect may be linked to 3-PBA's interaction with the dopamine transporter (DAT) and its role in dysregulating cellular processes leading to α-synuclein aggregation. []
ANone: [] Research suggests that 3-PBA, particularly its metabolite 3-phenoxybenzyl alcohol, might possess estrogenic properties. In vitro studies using MCF-7 breast cancer cells showed that 3-phenoxybenzyl alcohol stimulated cell proliferation, even more so than estradiol. [] More research is needed to fully understand the endocrine-disrupting potential of 3-PBA and its metabolites.
ANone: The molecular formula of 3-PBA is C13H10O3 and its molecular weight is 214.22 g/mol.
ANone: [] Studies show that replacing the nitrogen atom in 2-phenoxyanthranilic acid with oxygen or sulfur, resulting in compounds like 3-phenoxybenzoic acid or thiophenoxybenzoic acids, leads to a decrease in binding affinity to TTR. [] This suggests that the nitrogen atom plays a crucial role in the interaction with TTR. Interestingly, 3-phenoxybenzoic acid demonstrates a stronger binding affinity to TTR compared to 2-phenoxybenzoic acid, highlighting the importance of the carboxylic acid position on the benzene ring for optimal TTR binding. []
ANone: [] Chickens metabolize 3-PBA through two main pathways: O-dephenylation and conjugation with benzoylornithine. O-dephenylation, a novel metabolic route for pyrethroids in birds and mammals, represents a major metabolic pathway, accounting for 12% of the administered dose. [] In the second pathway, 2% of the administered dose is converted into four different benzoylornithine conjugates. Notably, the predominant conjugate is N2-(3-hydroxybenzoyl)-N5-benzoylornithine. [] Additionally, chickens can form an N-acetylornithine conjugate of 3-PBA, a rare occurrence in xenobiotic metabolism. []
ANone: [] Yes, significant differences exist in how various species metabolize and excrete 3-PBA. In mice, a major metabolite is N-(3-phenoxybenzoyl)taurine, a conjugation not observed in rats. [] Additionally, chickens demonstrate unique metabolic pathways for 3-PBA, including O-dephenylation and conjugation with benzoylornithine and N-acetylornithine, which are not significant pathways in mammals. [, ] These differences highlight the importance of considering species-specific metabolism when assessing the environmental and health impacts of 3-PBA.
ANone: [] Rats primarily eliminate 3-PBA and its metabolite, 4'-hydroxy-3-phenoxybenzoic acid (4'HO3PBA), in their urine as the O-sulfate ester of 4'HO3PBA (4'HOSO2O3PBA). [] Biliary excretion also plays a role, with higher doses of 3-PBA leading to increased biliary excretion. [] Interestingly, enterohepatic circulation contributes to the complex disposition of 3-PBA in rats. Glucuronide conjugates of 3-PBA and 4'HO3PBA excreted in bile are deconjugated by gut bacteria, allowing reabsorption of the free benzoic acids, which are then further metabolized and excreted, mainly as the sulfate ester in urine. []
ANone: [] Research suggests that 3-PBA, a metabolite of commonly used pyrethroid insecticides, could be linked to an increased risk of all-cause and cardiovascular disease mortality. [] Furthermore, 3-PBA exposure has been associated with an elevated risk of diabetes, particularly among younger adults and individuals with high cotinine levels, a marker of tobacco exposure. [] Additionally, there is a possible link between 3-PBA exposure and depression symptoms in elderly populations. [] Further research is crucial to confirm these findings and elucidate the underlying mechanisms.
ANone: [] Although more research is needed, some studies indicate a potential link between pyrethroid exposure and an increased risk of Parkinson's disease (PD). [] Specifically, 3-PBA, a common metabolite of many pyrethroids, has been shown to induce dopaminergic degeneration in animal models, a hallmark of PD. [] This effect appears to be mediated by 3-PBA's interaction with the dopamine transporter and its role in promoting the aggregation of α-synuclein, a protein implicated in PD pathogenesis. []
ANone: [] While more research is necessary, some evidence suggests a potential association between 3-PBA exposure and thyroid function. [] A study on pregnant women found that higher 3-PBA levels were linked to levothyroxine use, a medication for hypothyroidism. [] This finding raises the possibility of a 3-PBA–thyroid hormone antagonistic effect, warranting further investigation.
ANone: [, , ] 3-PBA is frequently employed as a biomarker for assessing human exposure to various pyrethroid insecticides. [, , ] This is because 3-PBA is a common metabolite of many pyrethroids, and its presence in urine can provide valuable information about recent exposure levels. [, , ]
ANone: [, , , , , , ] Researchers employ a variety of analytical techniques to accurately quantify 3-PBA in different matrices. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry are widely used methods for determining 3-PBA concentrations in urine, soil, and microbial degradation systems. [, , , , , , ] These techniques provide high sensitivity and selectivity, enabling the accurate measurement of 3-PBA levels in complex matrices.
ANone: [] Yes, a method has been developed to convert various type II pyrethroids into 3-PBA prior to analysis, allowing for a more sensitive and convenient way to screen for total type II pyrethroid contamination in complex matrices like citrus oils and environmental water samples. [] This approach offers advantages over detecting individual pyrethroids or using nonspecific antibodies for immunoassays.
ANone: [] 3-PBA, a metabolite of widely used pyrethroid insecticides, raises ecological concerns due to its persistence in the environment, especially on urban hard surfaces like concrete. [] Its presence in urban runoff can lead to the contamination of surface water, potentially impacting aquatic organisms and ecosystems. [] Therefore, it's crucial to develop effective strategies to mitigate the environmental risks posed by 3-PBA.
ANone: [, , , , , , , , , ] Yes, several bacterial strains have been identified that can degrade 3-PBA, using it as a sole carbon source. [, , , , , , , , , ] These strains, belonging to genera like Klebsiella, Sphingobium, and Bacillus, demonstrate varying degradation efficiencies and metabolic pathways for 3-PBA breakdown. [, , , , , , , , , ] Research into the enzymatic mechanisms and genetic basis of 3-PBA degradation is crucial for developing efficient bioremediation strategies for environments contaminated with pyrethroid insecticides.
ANone: [] The co-metabolic degradation of β-cypermethrin (β-CY), a pyrethroid insecticide that produces 3-PBA as a metabolite, can be influenced by the presence of other compounds. For instance, the co-culture of Bacillus licheniformis B-1 and Aspergillus oryzae M-4 demonstrated enhanced degradation of both β-CY and 3-PBA compared to individual cultures. [] This synergistic effect is attributed to the ability of each strain to degrade the toxic intermediates produced by the other strain during co-metabolism, highlighting the importance of microbial consortia in efficient bioremediation. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


